![molecular formula C17H19N3O2S2 B6812784 3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione](/img/structure/B6812784.png)
3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione is a complex organic compound that features a thiazole ring, a thiophene ring, and an imidazolidine-2,4-dione moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The thiophene ring can be introduced via a Friedel-Crafts acylation reaction. The final step often involves the cyclization of the intermediate compounds to form the imidazolidine-2,4-dione ring under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole and thiophene derivatives .
Scientific Research Applications
3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione is unique due to its combination of thiazole, thiophene, and imidazolidine-2,4-dione rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-17(13-7-4-8-23-13)15(21)20(16(22)19-17)9-12-10-24-14(18-12)11-5-2-3-6-11/h4,7-8,10-11H,2-3,5-6,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNZXRHNNWUEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CSC(=N2)C3CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl-(6-methyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B6812702.png)
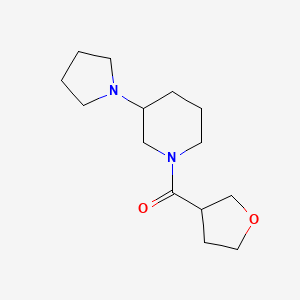
![3,4-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B6812708.png)
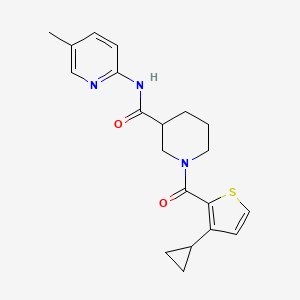
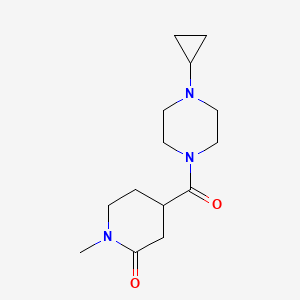
![4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B6812736.png)
![1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl-[1-(thiophene-2-carbonyl)piperidin-2-yl]methanone](/img/structure/B6812745.png)
![1-[2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B6812750.png)
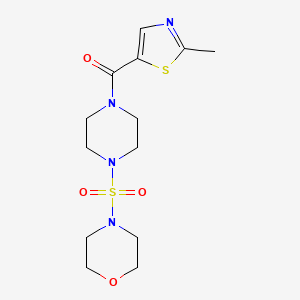
![1-(1,1-Dioxothiolan-3-yl)-1-methyl-3-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]urea](/img/structure/B6812771.png)
![4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B6812778.png)
![1-[[4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B6812792.png)
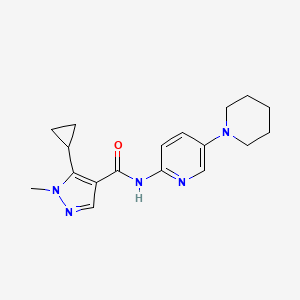
![N-[(4-methylmorpholin-2-yl)methyl]-3-(triazol-1-yl)propanamide](/img/structure/B6812822.png)
